molecular formula C11H20OSi2 B1604609 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane CAS No. 14920-92-4

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane

Cat. No.: B1604609
CAS No.: 14920-92-4
M. Wt: 224.45 g/mol
InChI Key: AMNQQNTZDFYVGH-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane is a chemical compound with the molecular formula C11H20OSi2. It is a colorless to light-yellow liquid that is often used in various chemical and industrial applications due to its unique properties . This compound is part of the organosilicon family, which is known for its versatility and stability.

Preparation Methods

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of silicon, which can form stable bonds with other elements. In biological systems, it can interact with proteins and other biomolecules to enhance their properties .

Comparison with Similar Compounds

1,1,1,3,3-Pentamethyl-3-phenyldisiloxane can be compared with other similar compounds such as:

  • 1,1,1,3,3-Pentamethyl-3-phenyltrisiloxane
  • 1,1,1,3,3-Pentamethyl-3-phenylsilane
  • 1,1,1,3,3-Pentamethyl-3-phenylsiloxane

These compounds share similar structural features but differ in the number of silicon atoms and the presence of additional functional groups. The uniqueness of this compound lies in its specific balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

dimethyl-phenyl-trimethylsilyloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OSi2/c1-13(2,3)12-14(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNQQNTZDFYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164199
Record name Pentamethylphenyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-92-4
Record name Pentamethylphenyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14920-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylphenyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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